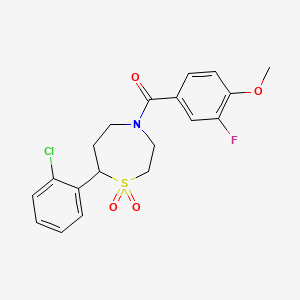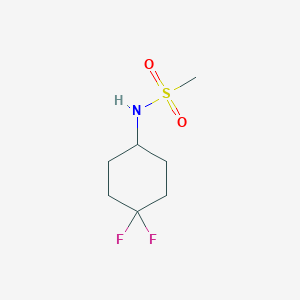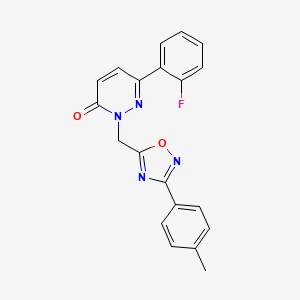![molecular formula C23H18FN3O2S2 B2388940 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260918-37-3](/img/structure/B2388940.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing heterocyclic chemical molecule. It has been the subject of various scientific studies due to its unique structure that combines a thieno[3,2-d]pyrimidin-4(3H)-one core with fluorophenyl and quinolinyl moieties. Such structural diversity provides the compound with potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthetic Routes: Typically, the synthesis begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core. Subsequent steps involve the introduction of the quinolinyl and fluorophenyl groups through multi-step organic reactions. Key steps often include the formation of carbon-sulfur bonds and nucleophilic substitution reactions.
Reaction Conditions: Commonly, these reactions are carried out under controlled temperatures, often under inert atmospheres to prevent oxidation or unwanted side reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used, with catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis might leverage high-throughput automation, optimizing yields, and reducing costs. Continuous flow reactors can ensure consistent production while maintaining reaction conditions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl moiety.
Reduction: Reduction reactions can also occur, potentially modifying the thieno[3,2-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Commonly using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
Depending on the reactions, products might include various substituted derivatives of the original compound, enhancing its properties for specific applications.
Applications De Recherche Scientifique
The compound is notable for its applications across different scientific fields:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Explored for its interactions with biological macromolecules, potentially acting as an enzyme inhibitor.
Medicine: Investigated for potential therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specialized functions, such as light-sensitive coatings or advanced polymers.
Mécanisme D'action
Similar Compounds: Compounds like 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one share structural similarities.
Uniqueness: The incorporation of the fluorophenyl group distinguishes it from other analogs, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Comparaison Avec Des Composés Similaires
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
2-{[2-(Quinolin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
This detailed exploration covers the synthesis, chemical behavior, applications, and unique features of the compound. It's always fascinating to dive into the world of complex organic molecules and their potential! If there's anything specific you'd like to delve deeper into, just let me know.
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c24-16-8-2-4-10-19(16)27-22(29)21-17(11-13-30-21)25-23(27)31-14-20(28)26-12-5-7-15-6-1-3-9-18(15)26/h1-4,6,8-11,13H,5,7,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSAIUQYBUMPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)


![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388878.png)

